molecular formula C9H16O3 B14692633 Cyclohex-2-en-1-ol;propanoic acid CAS No. 34745-78-3

Cyclohex-2-en-1-ol;propanoic acid

Cat. No.: B14692633
CAS No.: 34745-78-3
M. Wt: 172.22 g/mol
InChI Key: AMBAMOVYPXAXQK-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-ol;propanoic acid is an organic compound that consists of a cyclohexene ring with a hydroxyl group at the second position and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclohex-2-en-1-ol Synthesis

      Hydration of Cyclohexene: Cyclohexene can be hydrated to form cyclohex-2-en-1-ol using a catalytic amount of sulfuric acid in the presence of water.

      Reduction of Cyclohex-2-en-1-one: Cyclohex-2-en-1-one can be reduced to cyclohex-2-en-1-ol using sodium borohydride or lithium aluminum hydride as reducing agents.

  • Propanoic Acid Synthesis

      Oxidation of Propanal: Propanal can be oxidized to propanoic acid using potassium permanganate or chromium trioxide.

      Hydrolysis of Ethyl Propanoate: Ethyl propanoate can be hydrolyzed to propanoic acid using aqueous sodium hydroxide.

Industrial Production Methods

    Cyclohex-2-en-1-ol: Industrially, cyclohex-2-en-1-ol can be produced via the catalytic hydrogenation of phenol.

    Propanoic Acid: Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Cyclohex-2-en-1-ol can be oxidized to cyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate.
    • Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
  • Reduction

    • Cyclohex-2-en-1-ol can be reduced to cyclohexanol using hydrogen gas in the presence of a palladium catalyst.
    • Propanoic acid can be reduced to propanal using lithium aluminum hydride.
  • Substitution

    • The hydroxyl group in cyclohex-2-en-1-ol can be substituted with a halogen using reagents like thionyl chloride.
    • The carboxyl group in propanoic acid can be converted to an ester using alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-one, carbon dioxide, water.

    Reduction: Cyclohexanol, propanal.

    Substitution: Halogenated cyclohexene derivatives, esters of propanoic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Cyclohex-2-en-1-ol;propanoic acid can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Enzyme Inhibition: This compound can be studied for its potential to inhibit specific enzymes, which could have therapeutic implications.

    Metabolic Pathways: Research into its metabolism can provide insights into the biochemical pathways it influences.

Medicine

    Drug Development: this compound derivatives may be explored for their potential as pharmaceutical agents.

    Anti-inflammatory Properties: Propanoic acid derivatives are known for their anti-inflammatory effects, which could be harnessed in medical treatments.

Industry

    Polymer Production: It can be used in the production of polymers with specific properties.

    Flavor and Fragrance: Cyclohex-2-en-1-ol derivatives are used in the flavor and fragrance industry due to their pleasant aroma.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-ol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl group in cyclohex-2-en-1-ol can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group in propanoic acid can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar to cyclohex-2-en-1-ol but lacks the double bond.

    Cyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Acetic Acid: Similar to propanoic acid but with one less carbon atom.

    Butanoic Acid: Similar to propanoic acid but with one more carbon atom.

Uniqueness

    Cyclohex-2-en-1-ol: The presence of both a hydroxyl group and a double bond in the cyclohexene ring makes it unique compared to cyclohexanol and cyclohex-2-en-1-one.

    Propanoic Acid: Its intermediate chain length gives it distinct properties compared to acetic acid and butanoic acid, making it useful in different applications.

Properties

CAS No.

34745-78-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

cyclohex-2-en-1-ol;propanoic acid

InChI

InChI=1S/C6H10O.C3H6O2/c7-6-4-2-1-3-5-6;1-2-3(4)5/h2,4,6-7H,1,3,5H2;2H2,1H3,(H,4,5)

InChI Key

AMBAMOVYPXAXQK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C1CC=CC(C1)O

Origin of Product

United States

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